molecular formula C11H16N2O3 B6354150 2-(4-Methoxy-phenyl)-acetamidine HOAc CAS No. 1170270-69-5

2-(4-Methoxy-phenyl)-acetamidine HOAc

Cat. No.: B6354150
CAS No.: 1170270-69-5
M. Wt: 224.26 g/mol
InChI Key: LBUCRICIOUCBRV-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-acetamidine HOAc is an acetamidine derivative characterized by a 4-methoxy-substituted phenyl group attached to an acetamidine core, with acetic acid (HOAc) as the counterion. Acetamidines are organic bases with the general structure R–C(=NH)–NH₂, known for their strong basicity and applications in pharmaceuticals, catalysis, and chemical synthesis . HOAc, as a counterion, modulates the compound’s physicochemical properties, including crystallinity and solubility in polar solvents.

Properties

IUPAC Name

acetic acid;2-(4-methoxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2H4O2/c1-12-8-4-2-7(3-5-8)6-9(10)11;1-2(3)4/h2-5H,6H2,1H3,(H3,10,11);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUCRICIOUCBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC=C(C=C1)CC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 4-Methoxyaniline

4-Methoxyaniline reacts with acetic anhydride or acetyl chloride in anhydrous conditions to form N-(4-methoxyphenyl)acetamide. The reaction typically proceeds in dichloromethane or ethyl acetate under reflux, achieving yields exceeding 85%. Catalytic amounts of pyridine or DMAP (4-dimethylaminopyridine) accelerate the acylation by scavenging HCl byproducts.

Conversion to Acetamidine

The acetamide intermediate is treated with ammonia or a primary amine (e.g., methylamine) in the presence of a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride. For example, heating N-(4-methoxyphenyl)acetamide with ammonium chloride at 120°C for 6 hours yields 2-(4-methoxy-phenyl)-acetamidine. This step requires careful control of pH and temperature to avoid over-alkylation.

Methoxide-Bromide Exchange and Catalytic Hydrogenation

Adapted from patented methodologies for analogous compounds, this route leverages bromination and hydrogenation to construct the acetamidine group.

Bromination of 4-Hydroxyacetophenone

4-Hydroxyacetophenone undergoes α-bromination using copper(II) bromide (CuBr₂) in chloroform-ethyl acetate, producing α-bromo-4-hydroxyacetophenone. King et al. reported yields of 90–95% under reflux conditions.

Methoxide-Bromide Exchange

The brominated intermediate reacts with sodium methoxide in methanol, replacing the bromide with a methoxy group. This step forms α-methoxy-4-hydroxyacetophenone, which is acidified to pH 6 using hydrochloric acid to precipitate the product.

Catalytic Hydrogenation to Acetamidine

α-Methoxy-4-hydroxyacetophenone undergoes hydrogenation in the presence of palladium on carbon (Pd/C) at 80°C and 300 psig H₂ pressure. This single-step reduction directly yields 4-(2′-methoxyethyl)phenol, a structural analog. Adaptation for acetamidine synthesis would involve substituting the ketone with an acetamide group prior to hydrogenation.

Table 1: Hydrogenation Conditions and Yields

CatalystTemperature (°C)Pressure (psig)Yield (%)
5% Pd/C8030092
Raney Ni10040078
PtO₂6020085

Reductive Amination Approaches

Reductive amination, validated in peptide synthesis, offers an alternative pathway.

Formation of Schiff Base Intermediate

2-(4-Methoxyphenyl)acetaldehyde reacts with ammonium acetate in methanol to form a Schiff base. The reaction is catalyzed by acetic acid, with stirring at room temperature for 12 hours.

Reduction to Acetamidine

The Schiff base is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over PtO₂. This method avoids harsh acidic conditions, achieving yields of 75–80%.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Direct Amidation8595High
Catalytic Hydrogenation9298Moderate
Reductive Amination7890Low

Direct amidation is preferred for industrial-scale production due to fewer steps and lower catalyst costs. Catalytic hydrogenation, while efficient, requires specialized equipment for high-pressure reactions. Reductive amination is limited by the availability of aldehyde precursors.

Optimization and Industrial-Scale Production

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics in amidation, while toluene facilitates easier purification via recrystallization.

Catalyst Recycling

Pd/C catalysts can be reused up to three times without significant activity loss, reducing production costs by 30%.

Green Chemistry Considerations

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For example, irradiating 4-methoxyaniline with acetic anhydride at 150 W for 5 minutes achieves 88% conversion .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenyl)-acetamidine HOAc undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamidine group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(4-Hydroxy-phenyl)-acetamidine

    Reduction: 2-(4-Methoxy-phenyl)-ethylamine

    Substitution: Various substituted phenylacetamidines depending on the electrophile used.

Scientific Research Applications

Biological Activities

2-(4-Methoxy-phenyl)-acetamidine exhibits several biological activities that make it a candidate for further research:

  • Anti-inflammatory Properties : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis and inflammatory bowel diseases .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them useful in developing new antibiotics.

Medicinal Chemistry Applications

The compound's unique structure allows it to serve as a valuable intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Drug Development : The acetamidine functional group is crucial for designing inhibitors targeting specific enzymes involved in disease pathways. For example, compounds with similar structures have been utilized to develop inhibitors for phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses .
  • Analgesics and Antipyretics : Given its potential anti-inflammatory effects, 2-(4-Methoxy-phenyl)-acetamidine could be explored as a base structure for developing new analgesic or antipyretic medications.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of 2-(4-Methoxy-phenyl)-acetamidine:

Compound NameStructure FeaturesUnique Properties
N-(4-Methoxyphenyl)acetamideAcetamide with para-methoxy substitutionModerate basicity; presence in human blood
4-MethoxyphenethylaminePhenethylamine derivativeExhibits psychoactive properties; used in research
4-MethoxybenzamideBenzamide derivativeExhibits anti-inflammatory activity
N,N-Dimethyl-4-methoxybenzamideDimethylated derivativeEnhanced lipophilicity; potential CNS activity

These comparisons illustrate how variations in substituents can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the applications of compounds related to 2-(4-Methoxy-phenyl)-acetamidine:

  • Inflammatory Diseases : Research has shown that compounds similar to this acetamidine can effectively inhibit TNF-alpha production in rheumatoid arthritis models, suggesting a pathway for treating chronic inflammatory conditions .
  • Antimicrobial Research : A study focusing on derivatives of methoxy-substituted phenyl compounds found promising results against various bacterial strains, indicating potential for developing new antimicrobial agents.
  • Pharmaceutical Intermediates : The compound has been utilized as an intermediate in synthesizing more complex molecules aimed at treating cancer and other serious conditions, demonstrating its versatility in drug development processes .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-acetamidine HOAc involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, leading to alterations in cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Hydroxy Groups

A critical comparison involves 2-(4-Hydroxy-phenyl)-acetamidine HOAc, where the methoxy group is replaced by a hydroxyl (–OH) group. In contrast, the hydroxyl group can participate in hydrogen bonding, enhancing solubility in aqueous media but increasing susceptibility to oxidation. For example, in soil remediation studies, HOAc-extractable heavy metals (e.g., Pb, Zn) are influenced by ligand electron-donating capacity, suggesting analogous substituent effects in acetamidine coordination chemistry .

Counterion Influence: HOAc vs. Trifluoroacetic Acid (TFA)

Replacing HOAc with TFA as the counterion alters acid-base interactions. For 2-(4-Methoxy-phenyl)-acetamidine, TFA might enhance solubility in nonpolar solvents due to its lipophilic trifluoromethyl group, whereas HOAc favors polar environments.

Comparison with Sterol Acetates

While structurally distinct, sterol acetates (e.g., △⁵-sterol acetates) share a common HOAc moiety. Mass spectrometry studies reveal that HOAc loss (M⁺–60) is a key fragmentation pathway for sterol acetates, producing diagnostic peaks (e.g., m/z 255 and 213) . For 2-(4-Methoxy-phenyl)-acetamidine HOAc, analogous HOAc loss during MS analysis could generate fragments indicative of the acetamidine core (e.g., m/z corresponding to [M–HOAc]⁺).

Data Tables

Table 1: Comparative Properties of Acetamidine Derivatives

Compound Substituent Counterion Solubility (Polar Solvents) Key MS Fragment (m/z)
2-(4-Methoxy-phenyl)-acetamidine –OCH₃ HOAc High [M–HOAc]⁺ (calc.)
2-(4-Hydroxy-phenyl)-acetamidine –OH HOAc Moderate [M–HOAc–H₂O]⁺
2-(4-Methoxy-phenyl)-acetamidine –OCH₃ TFA Low [M–TFA]⁺

Table 2: Substituent Effects on HOAc Interactions

Substituent Electron Effect Hydrogen Bonding Potential Stability in Acidic Media
–OCH₃ Electron-donating Low High
–OH Electron-donating High Moderate
–Cl Electron-withdrawing None Low

Research Findings

  • Mass Spectrometry : Fragmentation patterns of sterol acetates (e.g., M⁺–HOAc–alkyl) provide a model for interpreting acetamidine HOAc derivatives’ MS data .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Methoxy-phenyl)-acetamidine HOAc, and what critical reaction conditions influence yield?

  • Methodological Answer : A common synthetic approach involves the condensation of 4-methoxyphenylacetonitrile with hydroxylamine under acidic conditions (e.g., HOAc), followed by purification via recrystallization. Key parameters include temperature control (e.g., 60°C for optimal amidation) and stoichiometric ratios of reactants to minimize byproducts like unreacted nitriles. Iron dust in HOAc has been used in analogous reductions for aryl intermediates . Structural analogs, such as 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride, highlight the importance of protecting groups (e.g., Boc) during synthesis to prevent undesired side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy-phenyl and acetamidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For quantifying residual acetic acid (HOAc), reverse-phase HPLC with UV detection at 254 nm is recommended. PubChem data for related compounds (e.g., InChIKey: DQUYVISMIIGTRJ-UHFFFAOYSA-N) provide reference spectra for cross-validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of acetic acid vapors. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Safety Data Sheets (SDS) for structurally similar compounds (e.g., N-(4-Methoxyphenyl)acetamide) recommend immediate rinsing with water upon skin contact and consultation with a physician for accidental ingestion .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for density functionals, predicts interaction sites for hydrogen bonding (e.g., acetamidine NH groups) and aromatic stacking (methoxy-phenyl ring) . These insights guide experimental design for applications in catalysis or receptor binding.

Q. What strategies resolve contradictions in reported bioactivity data for 2-(4-Methoxy-phenyl)-acetamidine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, solvent systems). A systematic approach includes:

  • Dose-response normalization : Express activity as % inhibition relative to positive controls.
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. fluoro analogs) to identify pharmacophores. For example, replacing methoxy with methyl groups in related compounds reduced activity by 33% .
  • Meta-analysis : Aggregate data from multiple studies using tools like PubChem BioAssay to account for outliers .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer : Focus on modifying the acetamidine group (e.g., alkylation or aryl substitution) and the methoxy-phenyl ring (e.g., para-substitution with halogens). For instance, cyclopentylsulfanyl-methyl substitutions in analogous GPR103 antagonists enhanced binding affinity by 50% . Computational docking (e.g., AutoDock Vina) paired with in vitro validation (e.g., radioligand displacement assays) is recommended for iterative SAR refinement.

Q. What experimental designs are optimal for assessing the compound’s potential as a biochemical probe?

  • Methodological Answer : Use orthogonal assays (e.g., SPR for binding kinetics and cellular cAMP assays for functional activity) to minimize false positives. Isotopic labeling (e.g., ¹⁴C-acetamidine) enables tracking in metabolic studies. For target identification, CRISPR-Cas9 knockout models can validate specificity, as demonstrated for structurally related amino acid analogs .

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